1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-cyclopropyl-5-(furan-2-yl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-22(20,13-5-2-1-3-6-13)18-15(12-8-9-12)11-14(17-18)16-7-4-10-21-16/h1-7,10,12,15H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINKEXFSHQHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a cyclopropylamine to form the corresponding sulfonamide. This intermediate is then reacted with a furan-2-carbaldehyde and a hydrazine derivative to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole possess activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .
A recent review highlighted the antibacterial potential of pyrazoles against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrazole structure can enhance activity .
Anticancer Properties
The anticancer potential of pyrazole derivatives is another area of active research. Preliminary studies have indicated that compounds like 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole may inhibit cancer cell proliferation. For example, certain derivatives have been screened for their effects on breast cancer cell lines (e.g., MCF-7), showing promising results in vitro .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the pyrazole structure led to enhanced inhibition zones compared to standard antibiotics. This case underscores the potential of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole as a candidate for further development into antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, several pyrazole derivatives were synthesized and tested against different cancer cell lines. The results demonstrated that some compounds exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating significant cytotoxicity. This suggests that 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole could be a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The benzenesulfonyl group can interact with enzyme active sites, while the furan ring may facilitate binding to hydrophobic pockets .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Substituents at the 5-Position
Cyclopropyl vs. Aryl Groups :
The cyclopropyl group in the target compound contrasts with phenyl or substituted phenyl groups in analogs (e.g., 5-phenyl in or 4-bromophenyl in ). Cyclopropyl’s electron-releasing sigma bonds and steric bulk may alter conformational flexibility compared to planar aryl groups. For instance, 5-phenyl analogs exhibit planar pyrazoline rings , while cyclopropyl’s puckering could influence protein binding.Electron-Donating/Withdrawing Effects :
In anti-inflammatory studies, electron-donating groups (EDGs) like -NH₂ at the 5-position (e.g., compound 7 in ) enhance activity (IC₅₀ = 419.05 µg/mL), whereas electron-withdrawing groups (EWGs) like halogens reduce efficacy . Cyclopropyl’s moderate EDG nature may position its activity between phenyl (neutral) and -NH₂ derivatives.
Substituents at the 3-Position
- Furan-2-yl vs. Other Heterocycles :
The furan-2-yl group in the target compound is shared with anti-inflammatory analogs ( ), but derivatives with chlorofuran (e.g., 5-chlorofuran-2-yl in ) show enhanced antimicrobial activity due to chlorine’s EWG effect.
Sulfonyl Group Variations
- Benzenesulfonyl vs. Substituted Sulfonyls :
The target’s benzenesulfonyl group differs from 4-methylbenzenesulfonyl in , which may reduce steric hindrance. Sulfonyl groups generally improve metabolic stability and binding affinity in carbonic anhydrase inhibitors ( ).
Key Observations:
- Anti-inflammatory Activity : EDGs at the 5-position are critical. The target’s cyclopropyl may offer intermediate activity between phenyl and -NH₂ derivatives.
- Antimicrobial Activity : Halogenation at the 3-position (e.g., chlorofuran) enhances efficacy, suggesting the target’s plain furan may require functionalization for similar effects.
- Structural Flexibility : Cyclopropyl’s puckering (linked to ring strain) could differentiate its conformation from planar aryl-substituted analogs, impacting target binding .
Biological Activity
1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 287.36 g/mol |
| Chemical Class | Pyrazole derivatives |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study comparing various pyrazole compounds, it was found that derivatives similar to 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole demonstrated potent inhibition of cytokines involved in inflammatory processes. For instance, compounds within this class showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , indicating strong anti-inflammatory potential compared to standard treatments like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. For example, a derivative with a similar structure exhibited significant antibacterial activity against multiple pathogens, suggesting that the presence of the benzenesulfonyl group enhances its efficacy .
Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of active research. Compounds derived from the pyrazole scaffold have been shown to inhibit cancer cell proliferation in vitro across various cancer types. Notably, studies have reported that certain pyrazoles exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines . This suggests potential utility in cancer therapy.
The biological activity of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is attributed to its interaction with specific molecular targets:
- Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Enzyme Inhibition : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
- Antimicrobial Mechanism : The mechanism by which these compounds exert antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives:
- Anti-inflammatory Efficacy : A series of synthesized pyrazoles showed promising results in reducing edema in animal models comparable to established anti-inflammatory drugs .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited cancer cell growth significantly more than standard chemotherapeutics at similar concentrations .
- Antimicrobial Testing : Compounds were tested against a panel of bacteria and fungi, revealing broad-spectrum antimicrobial activity with minimal cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
